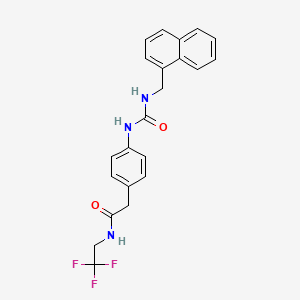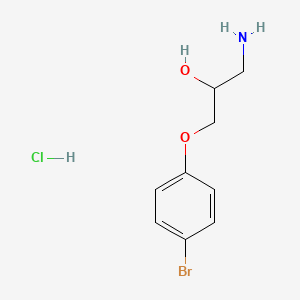
2-(4-(3-(naphthalen-1-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(3-(naphthalen-1-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene moiety, a ureido group, and a trifluoroethyl acetamide group, making it a subject of interest in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(naphthalen-1-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide typically involves multiple steps:
Formation of the naphthalen-1-ylmethyl isocyanate: This can be achieved by reacting naphthalen-1-ylmethylamine with phosgene under controlled conditions.
Reaction with 4-aminophenyl acetamide: The naphthalen-1-ylmethyl isocyanate is then reacted with 4-aminophenyl acetamide to form the intermediate ureido compound.
Introduction of the trifluoroethyl group: The final step involves the reaction of the intermediate with 2,2,2-trifluoroethylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(3-(naphthalen-1-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The ureido group can be reduced to form corresponding amines.
Substitution: The trifluoroethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amines.
Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-(4-(3-(naphthalen-1-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-(4-(3-(naphthalen-1-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene moiety allows for π-π stacking interactions, while the ureido and trifluoroethyl groups can form hydrogen bonds and other non-covalent interactions with the target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-(3-(naphthalen-1-ylmethyl)ureido)phenyl)-N-methylacetamide: Similar structure but lacks the trifluoroethyl group.
2-(4-(3-(naphthalen-1-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)propionamide: Similar structure with a propionamide group instead of acetamide.
2-(4-(3-(naphthalen-1-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)butyramide: Similar structure with a butyramide group.
Uniqueness
The presence of the trifluoroethyl group in 2-(4-(3-(naphthalen-1-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide imparts unique electronic properties, making it more resistant to metabolic degradation and enhancing its binding affinity to certain biological targets. This makes it a valuable compound for specific applications where stability and strong interactions are required.
Propriétés
IUPAC Name |
2-[4-(naphthalen-1-ylmethylcarbamoylamino)phenyl]-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O2/c23-22(24,25)14-27-20(29)12-15-8-10-18(11-9-15)28-21(30)26-13-17-6-3-5-16-4-1-2-7-19(16)17/h1-11H,12-14H2,(H,27,29)(H2,26,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYKCBCEMOPOIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NC3=CC=C(C=C3)CC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2782431.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypyrrolidin-3-yl)-2,2-difluoroacetic acid](/img/structure/B2782432.png)



![2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2782439.png)
![1-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2782440.png)

![N-(2-ethoxyphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2782442.png)
![3-(4-METHANESULFONYLPHENYL)-N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]PROPANAMIDE](/img/structure/B2782444.png)



